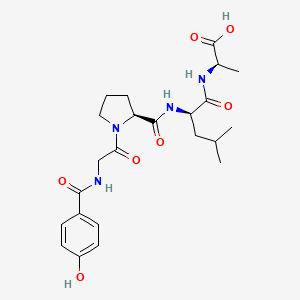
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butylphenol and fluorinated reagents.
Cyclization: The cyclization of the intermediate compounds is carried out to form the benzopyran ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A benzopyran derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with a similar benzopyran core, widely found in plants and known for their antioxidant properties.
Uniqueness
2-Butyl-7,8-difluoro-3,4-dihydro-2H-1-benzopyran is unique due to the presence of butyl and fluorine substitutions, which can significantly alter its chemical and biological properties compared to other benzopyran derivatives
Eigenschaften
CAS-Nummer |
819861-99-9 |
|---|---|
Molekularformel |
C13H16F2O |
Molekulargewicht |
226.26 g/mol |
IUPAC-Name |
2-butyl-7,8-difluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C13H16F2O/c1-2-3-4-10-7-5-9-6-8-11(14)12(15)13(9)16-10/h6,8,10H,2-5,7H2,1H3 |
InChI-Schlüssel |
BVRQZORNDPROHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC2=C(O1)C(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
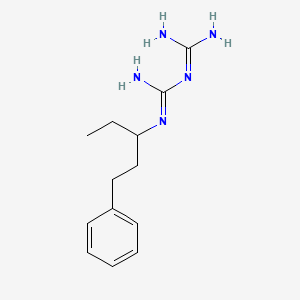
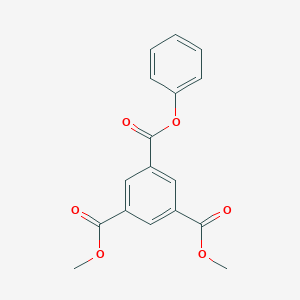
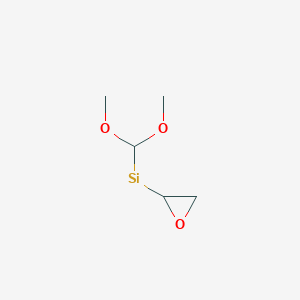
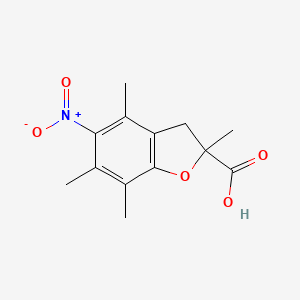
![Silane, triethyl[4-(trimethylstannyl)-4-penten-1-ynyl]-](/img/structure/B14221910.png)
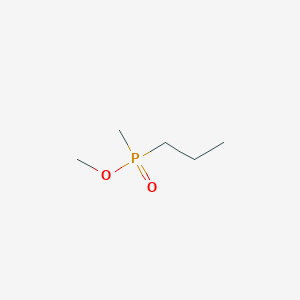

![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
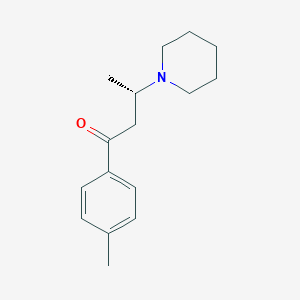
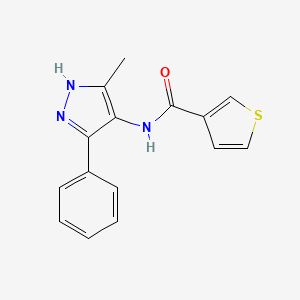
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)
